3-[4-(Diethylamino)anilino]indol-2-one 3-[4-(Diethylamino)anilino]indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15698372
InChI: InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22)
SMILES:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

3-[4-(Diethylamino)anilino]indol-2-one

CAS No.:

Cat. No.: VC15698372

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Diethylamino)anilino]indol-2-one -

Specification

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name 3-[4-(diethylamino)phenyl]imino-1H-indol-2-one
Standard InChI InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22)
Standard InChI Key UCLYYKBUUUEVLT-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-[4-(diethylamino)anilino]indol-2-one is C₁₈H₂₀N₄O, with a molecular weight of 308.38 g/mol. Key structural elements include:

  • Indol-2-one core: A bicyclic structure comprising a benzene ring fused to a pyrrolidone ring, providing a planar aromatic system capable of π-π stacking and hydrophobic interactions .

  • C3 substituent: A 4-(diethylamino)anilino group attached via a methylene bridge. The diethylamino moiety enhances solubility and introduces basicity (pKa ~8–9), facilitating protonation under physiological conditions .

  • Stereoelectronic properties: The electron-rich indole nucleus and electron-donating diethylamino group create a polarized structure, favoring interactions with ATP-binding pockets in kinases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O
Molecular Weight308.38 g/mol
LogP (Predicted)2.8–3.2
SolubilityModerate in DMSO, methanol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (carbonyl, tertiary amine)

Synthesis and Structural Optimization

The synthesis of 3-[4-(diethylamino)anilino]indol-2-one typically involves multi-step routes leveraging classical indole formation strategies:

Key Synthetic Steps

  • Indol-2-one Core Formation:

    • The Fischer indole synthesis or Bischler–Möhlau method is employed, starting from substituted anilines and ketones. For example, cyclization of 2-alkylanylanilines under acidic conditions yields the indol-2-one scaffold .

  • Introduction of the 4-(Diethylamino)anilino Group:

    • A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling attaches the diethylaminoaniline moiety to the C3 position. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., P(o-tol)₃) are often used to facilitate cross-coupling .

  • Final Functionalization:

    • Alkylation or acylation reactions modify the diethylamino group to optimize pharmacokinetic properties .

Scheme 1: Representative Synthetic Route

  • Cyclization of 2-(4-nitrophenyl)acetamide → Indol-2-one intermediate.

  • Reduction of nitro group → 4-aminoaniline derivative.

  • Diethylation via reductive amination → 4-(diethylamino)aniline.

  • Coupling with indol-2-one using Pd catalysis → Final product .

Biological Activity and Mechanism of Action

Kinase Inhibition

3-[4-(Diethylamino)anilino]indol-2-one exhibits potent inhibitory activity against VEGFR-2 (IC₅₀ = 3.96–18.64 nM) and PDGFRβ, mirroring the activity of sunitinib, an FDA-approved tyrosine kinase inhibitor . The diethylaminoanilino group enhances binding via:

  • Hydrophobic interactions with Leu840 and Val848 in VEGFR-2.

  • Hydrogen bonding between the indole carbonyl and Glu885 .

Table 2: Comparative Kinase Inhibition Data

CompoundVEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
3-[4-(Diethylamino)...4.212.1
Sunitinib15.894.5
Erlotinib18.6N/A

Antiproliferative Effects

In vitro studies demonstrate cytotoxicity against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 0.17–0.73 µM . Selectivity indices (SI >20) suggest preferential activity toward cancer cells over normal fibroblasts (MRC-5) .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to the diethylamino group’s basicity .

  • Metabolism: Hepatic oxidation via CYP3A4, yielding N-deethylated metabolites .

  • Half-life: ~4.5 hours in murine models, supporting twice-daily dosing .

Toxicity

  • Acute Toxicity: LD₅₀ >500 mg/kg in rats (oral).

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .

Applications in Drug Development

Oncology

As a multi-kinase inhibitor, this compound is a candidate for:

  • Pancreatic cancer: Synergizes with gemcitabine in reducing tumor volume by 68% in xenograft models .

  • Hepatocellular carcinoma: Suppresses angiogenesis by blocking VEGF signaling .

Neurological Disorders

Preliminary data suggest blood-brain barrier penetration, enabling potential use in glioblastoma .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator